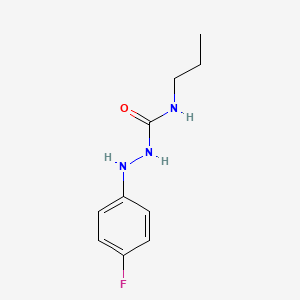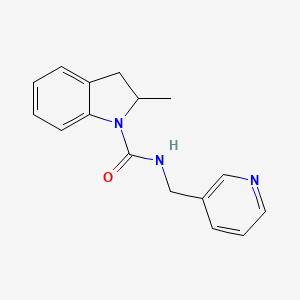
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. It has been demonstrated to have potential therapeutic applications in cancer treatment.
Wirkmechanismus
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide inhibits the interaction between p53 and MDM2, which is a negative regulator of p53. By inhibiting this interaction, 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide promotes the activation of the p53 pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide has been shown to have significant biochemical and physiological effects on cancer cells. It has been demonstrated to induce apoptosis and cell cycle arrest in various types of cancer cells, including breast cancer, lung cancer, and leukemia. 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications in cancer treatment, making it a valuable tool for cancer research. However, 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide also has some limitations for lab experiments. It has been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide. One potential direction is to further investigate its therapeutic applications in cancer treatment, including in clinical trials. Another direction is to explore its potential applications in other diseases, such as neurodegenerative diseases. Additionally, further research is needed to better understand its mechanism of action and potential off-target effects.
Synthesemethoden
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide can be synthesized through a multistep process involving various chemical reactions. The synthesis begins with the preparation of 3-pyridinemethanol, which is then reacted with 2-methylindole-3-carboxaldehyde to form the intermediate product. The final step involves the reaction of the intermediate product with 2,2,2-trifluoroacetic acid to produce 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been demonstrated to inhibit the p53-MDM2 interaction and activate the p53 pathway, leading to apoptosis and cell cycle arrest in cancer cells. 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide has shown promising results in preclinical studies, including in vitro and in vivo studies.
Eigenschaften
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-9-14-6-2-3-7-15(14)19(12)16(20)18-11-13-5-4-8-17-10-13/h2-8,10,12H,9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWLZHLWNYKYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3-benzothiazol-6-amine](/img/structure/B7528922.png)

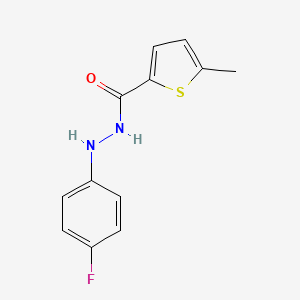
![N-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]butanamide](/img/structure/B7528935.png)
![1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7528947.png)
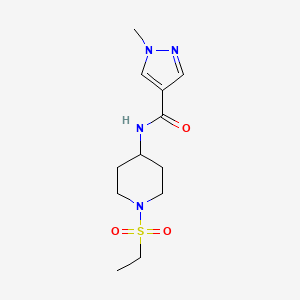
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-2-methylbenzamide](/img/structure/B7528958.png)
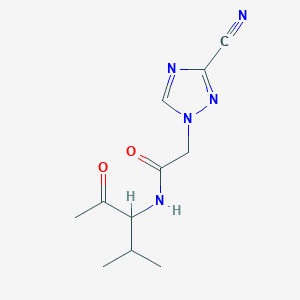
![2-[(5-chlorothiophen-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7528970.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(thiophen-2-ylmethyl)amino]propanamide](/img/structure/B7528977.png)
![[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]urea](/img/structure/B7528984.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(2-fluorophenyl)ethanol](/img/structure/B7528989.png)
